molecular formula C13H15NO2 B6593635 3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid CAS No. 68032-00-8

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid

Cat. No. B6593635
CAS RN: 68032-00-8
M. Wt: 217.26 g/mol
InChI Key: PCWGKTAQBXMCJP-UHFFFAOYSA-N
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Description

“3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid”, also known as MQPA, is a chemical compound that has gained significant attention in the scientific community. It is a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinoline, an essential heterocyclic compound, plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of MQPA is C13H15NO2. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The molecular weight of MQPA is 217.26 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Mechanism of Action

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, the future directions in the study of MQPA and similar compounds likely involve further exploration of their synthesis, functionalization, and biological activities.

properties

IUPAC Name

3-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-14-8-2-3-11-9-10(4-6-12(11)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWGKTAQBXMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181424
Record name 3-(1,2,3,4-Tetrahydro-1-methyl-6-quinolinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68032-00-8
Record name 3-(1,2,3,4-Tetrahydro-1-methyl-6-quinolinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68032-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,3,4-Tetrahydro-1-methyl-6-quinolinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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